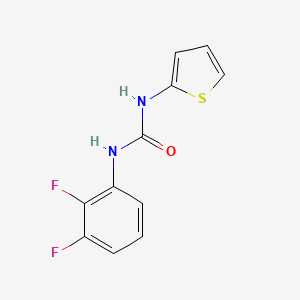

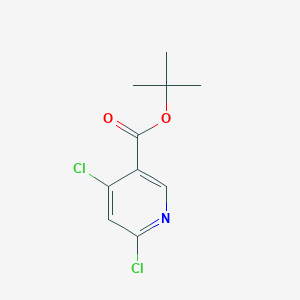

![molecular formula C19H17N5O2S B2385418 N-(3-(metiltio)fenil)-2-(1-metil-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-il)acetamida CAS No. 1358636-99-3](/img/structure/B2385418.png)

N-(3-(metiltio)fenil)-2-(1-metil-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a chemical compound with multifaceted applications in various scientific fields

Aplicaciones Científicas De Investigación

The compound has a broad range of applications in scientific research:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Investigated for its potential as a biochemical probe.

Medicine: : Explored for its possible therapeutic effects, such as anti-cancer and anti-inflammatory properties.

Industry: : Applied in the development of new materials with specific properties.

Mecanismo De Acción

Target of Action

The primary target of this compound is c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. It is often overexpressed in various types of cancers, making it a potential target for anticancer therapies .

Mode of Action

The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways downstream of c-Met, leading to a decrease in cellular proliferation and survival .

Biochemical Pathways

The compound’s action on c-Met kinase affects several biochemical pathways. The most notable is the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway , which is involved in cell growth, motility, and morphogenesis . Inhibition of c-Met kinase disrupts this pathway, leading to reduced cell proliferation and increased cell death .

Result of Action

The compound’s action results in potent anti-tumor activity. It has demonstrated excellent activity against A549, MCF-7, and HeLa cancer cell lines . The compound’s ability to intercalate DNA also contributes to its anti-proliferative effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, oxidative conditions can facilitate the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles . .

Análisis Bioquímico

Biochemical Properties

The compound, 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide, has been found to interact with DNA, specifically intercalating into the DNA structure . This interaction can influence the function of various enzymes and proteins that interact with DNA.

Cellular Effects

In cellular studies, this compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . It influences cell function by interacting with DNA, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide involves its intercalation into DNA . This can lead to changes in gene expression and can affect the activity of enzymes that interact with DNA.

Temporal Effects in Laboratory Settings

It has been found to have potent anti-proliferative effects against various cancer cell lines .

Subcellular Localization

The subcellular localization of 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is likely to be the nucleus, given its interaction with DNA

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide involves a multi-step reaction pathway. Starting materials such as quinoxaline derivatives and triazole compounds are typically subjected to condensation reactions under controlled temperatures and in the presence of suitable catalysts. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and heating to temperatures around 100°C to 150°C.

Industrial Production Methods

Industrial production methods may involve large-scale reactors where the synthesis is optimized for high yield and purity. Parameters such as pressure, temperature, and reaction time are closely monitored. Purification processes typically include recrystallization and chromatography to ensure the final product meets stringent quality standards.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide undergoes various types of chemical reactions including:

Oxidation: : Reacts with oxidizing agents to form oxides.

Reduction: : Can be reduced under appropriate conditions, often involving hydrogenation.

Substitution: : Exhibits substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: : Sodium borohydride (NaBH4), hydrogen gas (H2) in the presence of a palladium catalyst.

Nucleophiles: : Halide ions, amines.

Major Products

Major products formed include derivatives with modified functional groups that can lead to new compounds with potentially enhanced properties or different applications.

Comparación Con Compuestos Similares

Similar Compounds

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-chlorophenyl)acetamide

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methoxy)phenyl)acetamide

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(ethylthio)phenyl)acetamide

Highlighting Its Uniqueness

The presence of the 3-(methylthio)phenyl group in 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide confers unique chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity and interaction with biological targets, making it a valuable subject for further research and application development.

Propiedades

IUPAC Name |

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-12-21-22-18-19(26)23(15-8-3-4-9-16(15)24(12)18)11-17(25)20-13-6-5-7-14(10-13)27-2/h3-10H,11H2,1-2H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZPOBMHKUHSBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(3,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2385338.png)

![6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2385340.png)

![N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide](/img/structure/B2385345.png)

![N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385349.png)

![2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2385355.png)

![1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2385357.png)